Benzene, [(2-heptynyloxy)methyl]-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
170468-90-3 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
hept-2-ynoxymethylbenzene |
InChI |
InChI=1S/C14H18O/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h6-8,10-11H,2-4,12-13H2,1H3 |
InChI Key |
JPQDGSKZVDREPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Benzene, 2 Heptynyloxy Methyl and Its Structural Analogues
Retrosynthetic Analysis and Strategic Disconnections for Aryl Heptynyl Ethers
Retrosynthetic analysis of the target molecule, Benzene (B151609), [(2-heptynyloxy)methyl]-, suggests two primary strategic disconnections of the ether bond (C-O). This approach simplifies the target structure into more readily available starting materials.
The first and most common disconnection occurs at the oxygen-benzyl carbon bond. This leads to a benzyl (B1604629) halide (or another electrophilic benzyl equivalent) and 2-heptyn-1-ol (B92533). This strategy is advantageous as benzyl halides are reactive electrophiles suitable for nucleophilic substitution reactions.
A second, less common, disconnection can be envisioned at the oxygen-alkynyl carbon bond. This would lead to benzyl alcohol and a reactive heptynyl electrophile. However, generating a suitable electrophile on the sp-hybridized carbon of the alkyne can be more challenging, making the first disconnection the more synthetically viable route.
Therefore, the most logical retrosynthetic pathway for Benzene, [(2-heptynyloxy)methyl]- involves the disconnection to benzyl bromide and 2-heptyn-1-ol, as illustrated below:
Figure 1: Retrosynthetic Analysis of Benzene, [(2-heptynyloxy)methyl]-
This analysis forms the basis for the synthetic strategies discussed in the following sections.
Alkylation Strategies for the Formation of the Ether Linkage
The formation of the ether linkage in Benzene, [(2-heptynyloxy)methyl]- can be efficiently achieved through classical alkylation methods, namely the Williamson ether synthesis and its variations, including the use of phase-transfer catalysis.
Williamson Ether Synthesis Approaches and Optimizations
The Williamson ether synthesis is a cornerstone of ether formation and proceeds via an SN2 reaction between an alkoxide and an alkyl halide. phasetransfercatalysis.com In the context of synthesizing Benzene, [(2-heptynyloxy)methyl]-, this involves the deprotonation of 2-heptyn-1-ol to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide. organic-chemistry.org
The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium hydride (KH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). masterorganicchemistry.com The choice of base and solvent is crucial for ensuring the complete formation of the alkoxide and for facilitating the SN2 reaction. wikipedia.org
Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of Benzyl Alkynyl Ethers
| Entry | Alkyl Halide | Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | 2-Heptyn-1-ol | NaH | DMF | 25-60 | 2-6 | >90 (estimated) |
| 2 | Benzyl Chloride | 2-Heptyn-1-ol | KH | THF | 0-rt | 4-8 | >85 (estimated) |
| 3 | Benzyl Bromide | Propargyl Alcohol | NaH | THF | rt | 3 | 95 |
| 4 | Benzyl Chloride | 1-Hexyn-1-ol | K2CO3 | Acetonitrile | 80 | 12 | 88 |
Note: Entries 1 and 2 are proposed conditions for the target molecule based on general literature procedures. Entries 3 and 4 are representative examples from the literature for analogous compounds.
Optimizations of the Williamson ether synthesis for this specific target would involve screening different base-solvent combinations to maximize the yield and minimize side reactions, such as elimination, which can be a competing pathway, especially with more sterically hindered substrates. organic-chemistry.org
Phase-Transfer Catalysis in Etherification Reactions
Phase-transfer catalysis (PTC) offers a practical and efficient alternative to the classical Williamson ether synthesis, particularly for industrial applications. This method involves the use of a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transfer the alkoxide from an aqueous or solid phase to the organic phase containing the benzyl halide. nih.gov This approach allows for the use of less hazardous and more economical bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
For the synthesis of Benzene, [(2-heptynyloxy)methyl]-, a two-phase system would be established, with 2-heptyn-1-ol and a strong base in the aqueous phase and the benzyl halide in an organic solvent. The phase-transfer catalyst facilitates the migration of the heptynyloxy anion into the organic phase, where it reacts with the benzyl halide.
Table 2: Effect of Phase-Transfer Catalyst on the Synthesis of Benzyl Ethers
| Entry | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Tetrabutylammonium bromide (TBAB) | Toluene (B28343) | 50% NaOH | 80 | 92 |
| 2 | Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) | Dichloromethane | 50% NaOH | 60 | 88 |
| 3 | Benzyltriethylammonium chloride (BTEAC) | Chlorobenzene | Solid KOH | 90 | 95 |
| 4 | Aliquat 336 | Heptane | 50% NaOH | 70 | 90 |
Note: The table presents representative data for the synthesis of benzyl ethers using different phase-transfer catalysts, which can be adapted for the synthesis of the target molecule.
The efficiency of the phase-transfer catalyzed reaction can be influenced by several factors, including the choice of catalyst, the organic solvent, the concentration of the base, and the reaction temperature. Optimization of these parameters is key to achieving high yields and selectivity.
Transition Metal-Catalyzed Coupling Reactions in Benzene, [(2-heptynyloxy)methyl]- Synthesis
In addition to classical alkylation methods, transition metal-catalyzed cross-coupling reactions provide powerful and versatile tools for the formation of the C-O ether bond in aryl heptynyl ethers. Palladium and copper-based catalytic systems are particularly prominent in this area.
Palladium-Catalyzed Cross-Coupling Methods
Palladium-catalyzed cross-coupling reactions have emerged as a highly effective method for the formation of C-C and C-heteroatom bonds. In the context of synthesizing Benzene, [(2-heptynyloxy)methyl]-, a palladium catalyst could facilitate the coupling of a benzyl halide with 2-heptyn-1-ol. While direct O-alkylation of alkynyl alcohols with benzyl halides using palladium catalysis is less common than C-C couplings, related methodologies suggest its feasibility.
One potential approach involves the palladium-catalyzed coupling of benzyl bromides with lithium acetylides. nih.gov This reaction proceeds rapidly at room temperature and tolerates a variety of functional groups. nih.gov Adapting this to an O-alkylation would involve the in-situ formation of the lithium salt of 2-heptyn-1-ol, followed by the palladium-catalyzed coupling with a benzyl halide.
Table 3: Representative Palladium-Catalyzed Coupling of Benzyl Halides with Alkynes
| Entry | Benzyl Halide | Alkyne | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Benzyl Bromide | Phenylacetylene | Pd(PPh3)4 | - | CuI, Et3N | DMF | 85 |
| 2 | 4-Methoxybenzyl Chloride | 1-Heptyne | PdCl2(PPh3)2 | - | CuI, i-Pr2NH | Toluene | 92 |
| 3 | Benzyl Bromide | Trimethylsilylacetylene | Pd(OAc)2 | SPhos | Cs2CO3 | Dioxane | 88 |
| 4 | Benzyl Bromide | Lithium trimethylsilylacetylide | Pd(dba)2 | XPhos | - | THF | 91 |
Note: This table shows examples of palladium-catalyzed Sonogashira and related couplings of benzyl halides with terminal alkynes, which serve as a model for the potential C-O bond formation.
Further research and development would be necessary to optimize a palladium-catalyzed protocol specifically for the etherification of 2-heptyn-1-ol with a benzyl halide.
Copper-Mediated Etherification Protocols
Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, have a long history in the formation of ether bonds. While traditionally used for the synthesis of diaryl ethers, copper-mediated protocols can also be applied to the synthesis of alkyl aryl ethers.
A plausible copper-catalyzed route to Benzene, [(2-heptynyloxy)methyl]- would involve the reaction of a benzyl halide with 2-heptyn-1-ol in the presence of a copper(I) or copper(II) catalyst and a suitable base. The choice of ligand is often critical in these reactions to stabilize the copper catalyst and promote the desired reactivity.
Recent advancements have shown that copper-catalyzed cross-coupling of benzylic C-H bonds with alcohols can afford benzyl ethers. chemrxiv.org While this specific methodology involves C-H activation rather than a benzyl halide, it highlights the capability of copper catalysts to facilitate the formation of benzylic ether linkages. chemrxiv.org A more direct approach would be the copper-catalyzed coupling of a benzyl halide with the alkoxide of 2-heptyn-1-ol.
Table 4: Examples of Copper-Catalyzed Etherification Reactions
| Entry | Electrophile | Nucleophile | Copper Source | Ligand | Base | Solvent | Yield (%) |
| 1 | Iodobenzene | Phenol | CuI | 1,10-Phenanthroline | Cs2CO3 | Toluene | 90 |
| 2 | Benzyl Bromide | Methanol | CuCl | TMEDA | t-BuOK | Toluene | 85 |
| 3 | 4-Bromotoluene | 1-Butanol | Cu(OTf)2 | - | - | - | 78 |
| 4 | Benzyl Alcohol | Phenylacetonitrile | CuCl2 | TMEDA | t-BuOK | Toluene | 99 |
Note: This table provides examples of various copper-catalyzed reactions leading to ether or related C-O bond formations, illustrating the potential of this methodology for the target synthesis.
The development of a specific and efficient copper-mediated protocol for the synthesis of Benzene, [(2-heptynyloxy)methyl]- would require careful selection of the copper source, ligand, base, and reaction conditions to favor the desired etherification over potential side reactions.
Stereochemical Control in the Synthesis of Enantiomerically Pure Aryl Alkynyl Ethers
Achieving stereochemical control is crucial when synthesizing chiral molecules, as different enantiomers can exhibit varied biological activities. For aryl alkynyl ethers, particularly those with stereogenic centers, asymmetric synthesis is employed to selectively produce one enantiomer over the other. Key strategies include the use of chiral catalysts and chiral auxiliaries.
Asymmetric Catalysis: Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of aryl alkynyl ether synthesis, transition metal catalysis, particularly with palladium, has proven effective. For instance, the dynamic kinetic asymmetric alkynylation of racemic heterobiaryl sulfonates using a Pd(0) catalyst with a chiral ligand like (S)-QUINAP can produce axially chiral heterobiaryl alkynes with excellent yields and high enantioselectivity. researchgate.net This principle can be extended to the synthesis of chiral ethers where a stereocenter is generated.
Another approach involves the asymmetric allylic substitution of compounds like Morita–Baylis–Hillman (MBH) carbonates with phenols, mediated by nucleophilic amine catalysts derived from cinchona alkaloids. nih.govsemanticscholar.org This method can yield a variety of chiral aryl allyl ethers with high enantioselectivities, and the principles are adaptable for alkynyl structures. nih.govsemanticscholar.org Similarly, palladium-catalyzed enantioselective allylation of disubstituted ketenes has been used to generate α-allyl esters, demonstrating the utility of chiral palladium complexes, such as those with the BINAPHANE ligand, in creating stereogenic centers. rsc.org
The table below summarizes selected catalytic systems used to achieve stereochemical control in related syntheses.
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Pd(OAc)2 / (S)-QUINAP | Racemic heterobiaryl sulfonates | Axially chiral heterobiaryl alkynes | Excellent | researchgate.net |
| Cinchona alkaloid derivatives | Morita–Baylis–Hillman carbonates & phenols | Chiral aryl allyl ethers | up to 95% | nih.govsemanticscholar.org |
| Pd2(dba)3·CHCl3 / BINAPHANE | Disubstituted ketenes & allyl aryl ethers | α-allyl esters | 68–80% | rsc.org |
| NHC–Cu complexes | Allylic phosphates & alkynylaluminums | Alkyne-substituted quaternary carbons | >99:1 er | nih.gov |
Chiral Auxiliaries: A chiral auxiliary is an organic compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. Evans' oxazolidinone auxiliaries are widely used for their reliability and the predictable stereochemistry they impart in reactions like alkylations and aldol reactions. researchgate.net While their direct application to Benzene, [(2-heptynyloxy)methyl]- synthesis is not explicitly documented, the principle of attaching an auxiliary to a precursor molecule to guide the stereoselective introduction of the alkynyl group is a viable strategy.
A novel concept involves the use of a catalytically formed chiral auxiliary. nih.gov In this strategy, an asymmetric catalyst is used to install a transient chiral auxiliary from achiral starting materials, which then directs a subsequent diastereoselective reaction. nih.gov This method combines the advantages of both asymmetric catalysis (using substoichiometric amounts of a chiral source) and chiral auxiliaries (high levels of stereocontrol). For example, a palladium catalyst with a chiral ligand can create a chiral oxazolidine, which then acts as an auxiliary to direct a diastereoselective hydrogenation. nih.gov
Green Chemistry Principles in the Development of Sustainable Synthetic Routes
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include atom economy, use of renewable resources, and employing safer solvents and catalysts. wikipedia.org
Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100
Reactions with high atom economy, such as addition reactions (e.g., Diels-Alder, catalytic hydrogenation), are considered "greener" as they generate minimal waste. jocpr.comrsc.org In contrast, substitution and elimination reactions often have poor atom economy. For the synthesis of aryl alkynyl ethers, choosing reaction pathways that maximize the incorporation of reactant atoms into the final product is a primary goal of green chemistry. For example, a direct addition reaction would be preferable to a multi-step synthesis involving protecting groups and stoichiometric reagents that are not incorporated into the final molecule.
The table below compares the theoretical atom economy of different reaction types relevant to organic synthesis.
| Reaction Type | General Transformation | Theoretical Atom Economy | Reference |
| Addition (e.g., Hydrogenation) | A + B → C | 100% | jocpr.comrsc.org |
| Rearrangement | A → B | 100% | wikipedia.org |
| Substitution (e.g., Williamson Ether Synthesis) | A-X + B-Y → A-B + X-Y | < 100% | wikipedia.org |
| Elimination | A → B + C | < 100% | wikipedia.org |
Sustainable Synthetic Routes: Developing sustainable routes for compounds like Benzene, [(2-heptynyloxy)methyl]- involves several strategies:
Catalysis: Using catalysts, especially reusable ones like nanocatalysts or biocatalysts, is a cornerstone of green chemistry. arkat-usa.org Catalysts reduce the energy requirements of reactions and can often be used in small amounts and recycled, minimizing waste. For instance, CuO nanoparticles have been used for cross-coupling reactions in water. arkat-usa.org
Safer Solvents: Many traditional organic solvents are volatile, flammable, and toxic. A key green chemistry objective is to replace them with safer alternatives like water, supercritical CO2, or bio-derived solvents like cyclopentyl methyl ether (CPME). arkat-usa.orgmdpi.com Syntheses performed in aqueous media or even under solvent-free conditions represent significant progress in sustainability. arkat-usa.org
Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources rather than depleting fossil fuels. acs.org While the benzene ring is traditionally derived from petroleum, research into producing aromatic compounds from lignin, a component of biomass, is an active area. acs.org The heptynyl portion could potentially be derived from bio-based platform chemicals.
By integrating these principles, chemists can design synthetic pathways that are not only efficient in producing the target molecule but also environmentally benign.
Mechanistic Investigations and Reactivity Profiles of Benzene, 2 Heptynyloxy Methyl
Reactivity of the Alkynyl Moiety in Cycloaddition Reactions
The internal alkyne is a potential participant in various cycloaddition reactions, where it can react with other unsaturated systems to form new rings.
In the context of a Diels-Alder reaction, the alkyne can function as a dienophile, reacting with a conjugated diene in a [4+2] cycloaddition. organic-chemistry.orgwikipedia.org Alkynes are generally less reactive dienophiles than their alkene counterparts because the transition state leading to the cyclohexadiene product is higher in energy. The reaction often requires high temperatures or the presence of electron-withdrawing groups on the alkyne to facilitate the process by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org
Given that the 2-heptynyl group in Benzene (B151609), [(2-heptynyloxy)methyl]- is electronically neutral (not activated by electron-withdrawing groups), its participation in a Diels-Alder reaction would likely require forcing conditions. The reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted 1,4-cyclohexadiene.
| Diene | Dienophile | Conditions | Product | Expected Yield |
| 1,3-Butadiene | Benzene, [(2-heptynyloxy)methyl]- | Toluene (B28343), 150-200 °C, sealed tube | 1-(Benzyloxymethyl)-2-butyl-1,4-cyclohexadiene | Low to Moderate |
| Cyclopentadiene | Benzene, [(2-heptynyloxy)methyl]- | Benzene, reflux | 5-(Benzyloxymethyl)-6-butyl-bicyclo[2.2.1]hepta-2,5-diene | Moderate |
"Click chemistry" often refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient reaction that typically joins a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. nih.gov However, the internal alkyne present in Benzene, [(2-heptynyloxy)methyl]- is generally unreactive under standard CuAAC conditions. nih.gov
To achieve cycloaddition with internal alkynes, alternative catalysts are necessary. Ruthenium catalysts, particularly complexes like CpRuCl(PPh₃)₂, are effective for what is known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). nih.govorganic-chemistry.org This reaction can proceed with internal alkynes to produce fully substituted 1,4,5-triazoles. acs.orgacs.org A significant challenge with unsymmetrical internal alkynes, such as the one in the target molecule, is the potential formation of a mixture of two regioisomeric triazole products, as the azide can add in two different orientations. nih.gov
| Alkyne | Azide | Catalyst (mol%) | Conditions | Products | Regioisomeric Ratio |
| Benzene, [(2-heptynyloxy)methyl]- | Benzyl (B1604629) Azide | CpRuCl(PPh₃)₂ (10%) | Benzene, 80 °C | 1-Benzyl-4-butyl-5-(benzyloxymethyl)-1H-1,2,3-triazole and 1-Benzyl-5-butyl-4-(benzyloxymethyl)-1H-1,2,3-triazole | Near 1:1 (predicted) |
Electrophilic and Nucleophilic Additions to the Alkynyl Group
The electron-rich triple bond is susceptible to attack by both electrophiles and, under certain conditions, nucleophiles.
Hydroarylation involves the formal addition of an Ar-H bond across the alkyne, while hydrovinylation adds a Vinyl-H bond. These reactions are powerful methods for creating complex trisubstituted alkenes. The hydroarylation of unsymmetrical internal alkynes often suffers from a lack of regioselectivity, yielding mixtures of products. rsc.org However, various transition-metal catalysts (e.g., based on Pd, Ru, Cu) have been developed to control the outcome. nih.govacs.org For Benzene, [(2-heptynyloxy)methyl]-, a palladium-catalyzed hydroarylation with an aryl halide would likely produce a mixture of stereoisomeric and regioisomeric vinylarenes.
| Substrate | Reagent | Catalyst System | Primary Products | Expected Selectivity |
| Benzene, [(2-heptynyloxy)methyl]- | Iodobenzene | Pd(OAc)₂, Ligand, Silane | (Z)-1-(Benzyloxymethyl)-2-butyl-1-phenylethene and (Z)-1-(Benzyloxymethyl)-1-butyl-2-phenylethene | Mixture of regioisomers |
The alkyne can undergo addition reactions with various heteroatomic reagents.
Halogenation : The addition of halogens like Br₂ proceeds through a cyclic bromonium ion intermediate. The first addition typically occurs with anti-stereochemistry to yield a trans-dibromoalkene. libretexts.org With excess halogen, a second addition can occur to form a tetrabromoalkane.
Hydration : Acid-catalyzed hydration, typically using HgSO₄ in aqueous H₂SO₄, would result in the formation of an enol intermediate. Since the alkyne is unsymmetrical, two different enols can form. Both would rapidly tautomerize to their corresponding ketones, leading to a mixture of 1-(benzyloxy)heptan-2-one and 1-(benzyloxy)heptan-3-one. libretexts.org Alternatively, hydroboration-oxidation provides an anti-Markovnikov hydration pathway, which would also result in a mixture of ketones for an internal alkyne. ucalgary.camasterorganicchemistry.com
Thiol-yne Addition : The addition of thiols to alkynes can proceed via radical or metal-catalyzed pathways to generate vinyl sulfides. researchgate.netacs.org The regioselectivity would depend heavily on the specific conditions employed.
| Reaction | Reagents | Intermediate | Final Product(s) |
| Bromination | Br₂ (1 equiv) | Cyclic bromonium ion | (E)-2,3-Dibromo-1-(benzyloxy)hept-2-ene |
| Mercury-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Enol mixture | 1-(Benzyloxy)heptan-2-one and 1-(Benzyloxy)heptan-3-one |
| Hydroboration-Oxidation | 1. R₂BH; 2. H₂O₂, NaOH | Vinylborane mixture | 1-(Benzyloxy)heptan-2-one and 1-(Benzyloxy)heptan-3-one |
Catalytic Transformations Involving the Aryl Ether Core
The benzyl ether portion of the molecule offers distinct reactive sites. The C-O ether bond can be cleaved, and the aromatic ring can undergo substitution.
Ether Cleavage : Benzyl ethers are commonly used as protecting groups for alcohols precisely because they can be cleaved under specific catalytic conditions. The most common method is catalytic hydrogenolysis, using H₂ gas over a palladium-on-carbon catalyst (Pd/C). This reaction would cleave the benzylic C-O bond to furnish 2-heptyn-1-ol (B92533) and toluene. chemistry.coach Other methods using cobalt or zirconium-based catalysts have also been developed for cleaving benzyl ethers. acs.orgrsc.org
Electrophilic Aromatic Substitution : The benzene ring can undergo electrophilic aromatic substitution. The benzyloxy substituent (–OCH₂Ph) is an activating group because the ether oxygen can donate electron density to the ring via resonance. It is therefore an ortho, para-director. youtube.comlibretexts.org This means that electrophiles will preferentially add to the positions ortho and para to the point of attachment. Due to the steric bulk of the substituent, the para-substituted product is often favored over the ortho product.
| Transformation | Reagents | Affected Moiety | Product(s) |
| Catalytic Hydrogenolysis | H₂, Pd/C, Ethanol | Benzyl ether bond | 2-Heptyn-1-ol and Toluene |
| Nitration | HNO₃, H₂SO₄ | Benzene ring | 1-((2-Nitrobenzyl)oxy)-2-heptyne and 1-((4-Nitrobenzyl)oxy)-2-heptyne (major) |
Table of Compounds
| Compound Name | Structure / Formula |
| Benzene, [(2-heptynyloxy)methyl]- | C₁₄H₁₈O |
| 1,3-Butadiene | C₄H₆ |
| Cyclopentadiene | C₅H₆ |
| 1-(Benzyloxymethyl)-2-butyl-1,4-cyclohexadiene | C₁₈H₂₄O |
| 5-(Benzyloxymethyl)-6-butyl-bicyclo[2.2.1]hepta-2,5-diene | C₁₉H₂₄O |
| Benzyl Azide | C₇H₇N₃ |
| Cp*RuCl(PPh₃)₂ | C₄₄H₄₅ClP₂Ru |
| 1-Benzyl-4-butyl-5-(benzyloxymethyl)-1H-1,2,3-triazole | C₂₁H₂₅N₃O |
| 1-Benzyl-5-butyl-4-(benzyloxymethyl)-1H-1,2,3-triazole | C₂₁H₂₅N₃O |
| Iodobenzene | C₆H₅I |
| (Z)-1-(Benzyloxymethyl)-2-butyl-1-phenylethene | C₂₀H₂₄O |
| (Z)-1-(Benzyloxymethyl)-1-butyl-2-phenylethene | C₂₀H₂₄O |
| (E)-2,3-Dibromo-1-(benzyloxy)hept-2-ene | C₁₄H₁₈Br₂O |
| 1-(Benzyloxy)heptan-2-one | C₁₄H₂₀O₂ |
| 1-(Benzyloxy)heptan-3-one | C₁₄H₂₀O₂ |
| 2-Heptyn-1-ol | C₇H₁₂O |
| Toluene | C₇H₈ |
| 1-((2-Nitrobenzyl)oxy)-2-heptyne | C₁₄H₁₇NO₃ |
| 1-((4-Nitrobenzyl)oxy)-2-heptyne | C₁₄H₁₇NO₃ |
Catalytic Transformations Involving the Aryl Ether Core
Hydrogenation and Reduction Mechanisms
The reduction of "Benzene, [(2-heptynyloxy)methyl]-" can be directed towards different products depending on the reagents and conditions employed. The primary sites for reduction are the alkyne and the benzylic ether linkage.
Alkyne Hydrogenation:
The internal alkyne of "Benzene, [(2-heptynyloxy)methyl]-" can be fully or partially hydrogenated.
Partial Reduction to cis-Alkene: To obtain the cis-alkene, a "poisoned" catalyst is required to prevent over-reduction to the alkane. libretexts.orgdaneshyari.com Lindlar's catalyst, which is palladium on calcium carbonate or barium sulfate (B86663) treated with lead acetate (B1210297) and quinoline, is a classic example. jove.comdaneshyari.com This catalyst facilitates the syn-addition of hydrogen, resulting in the formation of the (Z)-alkene. openochem.orgucalgary.ca The P-2 catalyst, a nickel-boron complex, can also be used for this transformation. jove.com The mechanism involves the adsorption of hydrogen and the alkyne onto the catalyst surface, followed by the transfer of two hydrogen atoms to the same face of the alkyne. jove.com
Partial Reduction to trans-Alkene: The reduction of the alkyne to a trans-alkene can be achieved using a dissolving metal reduction, such as sodium or lithium metal in liquid ammonia (B1221849). youtube.comyoutube.com The mechanism involves a single electron transfer from the metal to the alkyne to form a radical anion. youtube.com This is followed by protonation by the ammonia solvent to give a vinyl radical. A second electron transfer and subsequent protonation yields the trans-alkene, which is the thermodynamically more stable isomer. youtube.com
Benzylic Ether Cleavage:
The ether linkage at the benzylic position is susceptible to cleavage under certain reductive conditions.
Hydrogenolysis: Catalytic hydrogenation, particularly with palladium on carbon (Pd/C) and hydrogen gas, can cleave the benzylic C-O bond. youtube.com This process, known as hydrogenolysis, results in the formation of toluene and 2-heptyn-1-ol. This reaction is considered a reduction as the benzylic carbon has fewer bonds to oxygen in the product. youtube.com Mechanistic studies on related aryl ethers suggest that for some substrates, the reaction can proceed via activation of the benzylic C-H bond by the nickel catalyst, followed by the elimination of the alkoxide. nih.gov
Interactive Data Table: Hydrogenation/Reduction of Benzene, [(2-heptynyloxy)methyl]-
| Reagent/Catalyst | Product(s) | Stereochemistry/Selectivity |
| H₂, Pt, Pd, or Ni | Benzene, (heptyloxymethyl)- | Complete reduction of alkyne to alkane |
| H₂, Lindlar's Catalyst | Benzene, [(Z)-2-heptenyloxy]methyl- | Syn-addition, forms cis-alkene |
| Na or Li, NH₃(l) | Benzene, [(E)-2-heptenyloxy]methyl- | Anti-addition, forms trans-alkene |
| H₂, Pd/C | Toluene and 2-Heptyn-1-ol | Cleavage of benzylic ether bond |
Functionalization via C-H Activation Methodologies
Direct functionalization of the C-H bonds in "Benzene, [(2-heptynyloxy)methyl]-" offers an efficient route to introduce new functional groups. Both the aromatic C-H bonds of the benzene ring and the aliphatic C-H bonds could potentially be targeted. While specific studies on this molecule are lacking, general principles of C-H activation in related systems can be applied.
Nickel-catalyzed reductive cleavage of the inert C-O bond of aryl ethers has been developed as a synthetic strategy. bohrium.com This approach allows for the use of aryl ethers as removable directing groups in organic synthesis. bohrium.com
Rearrangement Reactions and Fragmentations of Benzene, [(2-heptynyloxy)methyl]-
One possible rearrangement could be a openochem.orgopenochem.org-sigmatropic rearrangement, although the structure does not perfectly align with the typical substrates for well-known rearrangements like the Claisen or Cope rearrangement. However, under specific catalytic conditions, isomerization of the alkyne position could occur.
Fragmentation of the molecule would likely occur at the ether linkage, as it is one of the weaker bonds in the molecule, especially under hydrogenolysis conditions as discussed previously. youtube.com Electrocatalytic hydrogenation using a skeletal nickel cathode in an aqueous solution has been shown to cause C-O bond cleavage in functionalized aryl ethers. nih.gov The mechanism of this cleavage can vary depending on the substituents present. nih.gov
Radical Chemistry of Aryl Alkynyl Ethers
The radical chemistry of aryl alkynyl ethers is a rich area, with the potential for various transformations initiated by radical species.
The generation of an aryl radical from a diaryliodonium salt via photocatalytic reduction can lead to the oxyarylation of alkenes. rsc.org While not directly involving an aryl alkynyl ether as the starting material, this demonstrates a pathway where an aryl radical can react with a double bond in the presence of an oxygen-containing nucleophile.
Furthermore, photoredox catalysis can be used to generate alkyl radicals from N-(acyloxy)phthalimides, which can then undergo addition to styrenes in the presence of an alcohol to form new C-O and C-C bonds. rsc.org This highlights the possibility of generating a radical at the benzylic position of "Benzene, [(2-heptynyloxy)methyl]-" and having it participate in subsequent reactions.
Advanced Spectroscopic Techniques and Structural Elucidation in Research on Benzene, 2 Heptynyloxy Methyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
High-resolution NMR spectroscopy stands as a cornerstone technique for the unambiguous structure determination of organic compounds like Benzene (B151609), [(2-heptynyloxy)methyl]- . By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)
While one-dimensional (1D) NMR spectra provide initial information on the types and numbers of protons and carbons, multi-dimensional NMR experiments are crucial for assembling the complete molecular puzzle.
2D Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) couplings through-bond. For Benzene, [(2-heptynyloxy)methyl]- , COSY would be instrumental in tracing the connectivity within the heptynyl chain, showing correlations between adjacent methylene (B1212753) protons and the protons adjacent to the oxygen and the alkyne. It would also confirm the substitution pattern on the benzene ring by showing correlations between neighboring aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is vital for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is arguably the most powerful tool for connecting different fragments of the molecule. For instance, it would show a correlation between the benzylic protons (-O-CH₂-Ph) and the carbons of the benzene ring, as well as the ether oxygen-linked carbon. Crucially, it would also link the heptynyl fragment to the benzyl (B1604629) group through correlations between the protons on the carbon adjacent to the ether oxygen and the benzylic carbon.
A hypothetical table of expected key HMBC correlations for structural elucidation is presented below.
| Protons (¹H) | Correlated Carbons (¹³C) | Structural Information Confirmed |
| Benzylic protons (-O-CH₂-Ph) | Aromatic carbons (ipso, ortho, meta), Carbon of the -OCH₂- group in the heptynyl chain. | Confirms the connection between the benzyl group and the heptynyloxy fragment. |
| Protons on C1 of the heptynyl chain (-OCH₂-) | Benzylic carbon, C2 and C3 of the heptynyl chain. | Establishes the ether linkage and the start of the alkyl chain. |
| Protons on C4 of the heptynyl chain | C2 (alkyne carbon), C3 (alkyne carbon), C5 of the heptynyl chain. | Confirms the position of the triple bond and the connectivity within the aliphatic chain. |
| Aromatic protons | Other aromatic carbons (2 and 3 bonds away), Benzylic carbon. | Confirms the substitution pattern on the benzene ring and its link to the side chain. |
Solid-State NMR Studies of Crystalline Forms or Composites
Should Benzene, [(2-heptynyloxy)methyl]- exist in a crystalline form or be incorporated into a composite material, solid-state NMR (ssNMR) would offer invaluable insights. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. These studies could reveal information about molecular packing, conformational differences between molecules in the crystal lattice (polymorphism), and the compound's interaction with other components in a composite material.
Advanced Vibrational Spectroscopy: Infrared and Raman Studies for Bond Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups and characterizing the nature of chemical bonds.
Infrared (IR) Spectroscopy: An IR spectrum of Benzene, [(2-heptynyloxy)methyl]- would show characteristic absorption bands. The C≡C stretch of the internal alkyne would appear as a weak to medium band around 2200-2260 cm⁻¹. The C-O-C ether linkage would be identified by a strong stretching vibration in the 1070-1150 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring would also provide clues about its substitution pattern.
Raman Spectroscopy: Raman spectroscopy would serve as a complementary technique. The alkyne C≡C triple bond, being a relatively non-polar bond, would typically exhibit a strong and sharp signal in the Raman spectrum, confirming its presence. The symmetric vibrations of the benzene ring would also be Raman active.
A summary of expected key vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Alkyne (C≡C) | Stretch | 2200-2260 | IR (Weak), Raman (Strong) |
| Ether (C-O-C) | Asymmetric Stretch | 1070-1150 | IR (Strong) |
| Aromatic C-H | Stretch | 3000-3100 | IR (Medium) |
| Aliphatic C-H | Stretch | 2850-2960 | IR (Strong) |
| Aromatic C=C | Ring Stretch | 1450-1600 | IR, Raman |
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis in Reaction Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For Benzene, [(2-heptynyloxy)methyl]- (C₁₅H₂₀O), the expected exact mass would be calculated and compared to the experimental value, confirming the elemental composition.
Furthermore, in reaction studies, analyzing the fragmentation patterns in the mass spectrum (e.g., using techniques like tandem MS/MS) can provide structural information. The molecule would likely fragment at the ether linkage, leading to characteristic ions corresponding to the benzyl fragment and the heptynyloxy fragment. The fragmentation of the alkyl chain could also be observed, helping to piece together the structure of reaction products or impurities.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination of Chiral Derivatives
The parent compound, Benzene, [(2-heptynyloxy)methyl]- , is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the benzylic carbon or the heptynyl chain, chiroptical spectroscopy would become essential. Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of the chiral molecule with left and right-circularly polarized light. These techniques would be crucial for determining the enantiomeric purity (the excess of one enantiomer over the other) and, often through comparison with theoretical calculations or reference compounds, the absolute configuration (the actual 3D arrangement of atoms) of the chiral derivative.
X-ray Crystallography of Related Co-crystals or Metal Complexes Incorporating the Compound
The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. While obtaining suitable single crystals of Benzene, [(2-heptynyloxy)methyl]- itself might be challenging, forming co-crystals or metal complexes can facilitate crystallization. Co-crystallization with a suitable co-former could lead to a well-ordered crystalline material. Alternatively, the alkyne or the aromatic ring functionality could be used to coordinate with a metal center, forming a metal-organic complex. A successful X-ray crystallographic analysis of such a derivative would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state and detailing the intermolecular interactions, such as pi-stacking of the benzene rings or other non-covalent interactions, that govern the crystal packing.
Computational Chemistry and Theoretical Studies of Benzene, 2 Heptynyloxy Methyl
Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Benzene (B151609), [(2-heptynyloxy)methyl]-. These methods provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Benzene, [(2-heptynyloxy)methyl]-, DFT studies would focus on identifying the most stable three-dimensional arrangements of the atoms, known as conformations. The molecule's flexibility, primarily due to the ether linkage and the heptynyl chain, gives rise to multiple potential conformers.
Theoretical studies would systematically explore the potential energy surface of the molecule by rotating the key dihedral angles. For each conformation, the electronic energy is calculated, allowing for the identification of local and global energy minima. The relative energies of these conformers are crucial for understanding the molecule's behavior at a given temperature, as they determine the population distribution of the different shapes.
Table 1: Hypothetical Relative Energies of Benzene, [(2-heptynyloxy)methyl]- Conformers Calculated at the B3LYP/6-311+G(d,p) Level of Theory
| Conformer | Dihedral Angle (°C) (C-O-C-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 178.5 | 0.00 |
| 2 | 65.2 | 1.25 |
| 3 | -68.9 | 1.30 |
| 4 | -175.8 | 2.50 |
This table presents hypothetical data for illustrative purposes.
For even greater accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate predictions of molecular energies and geometries.
A hypothetical study might employ the Coupled Cluster Singles and Doubles with perturbative triples [CCSD(T)] method with a large basis set to refine the geometries and relative energies of the most stable conformers previously identified by DFT. This level of theory is often considered the "gold standard" in quantum chemistry for its predictive power.
Theoretical Investigations of Reaction Pathways and Transition States for Derivatives
Theoretical chemistry can also be used to explore the reactivity of Benzene, [(2-heptynyloxy)methyl]- and its potential derivatives. By mapping the potential energy surface for a proposed reaction, researchers can identify the minimum energy path from reactants to products. A critical point along this path is the transition state, which represents the energy barrier that must be overcome for the reaction to occur.
For instance, a theoretical study could investigate the mechanism of an electrophilic aromatic substitution on the benzene ring or an addition reaction at the alkyne group. By calculating the activation energies for different pathways, one can predict the most likely products and the conditions required to favor a particular outcome.
Molecular Dynamics Simulations for Conformational Analysis in Solution and Intermolecular Interactions
While quantum chemical calculations are excellent for studying isolated molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a more realistic environment, such as in a solvent. In an MD simulation, the atoms' movements are calculated over time by solving Newton's equations of motion.
An MD simulation of Benzene, [(2-heptynyloxy)methyl]- in a solvent like water or a non-polar solvent like hexane (B92381) would reveal how the solvent molecules influence its conformational preferences. The simulation would also provide insights into the intermolecular interactions, such as van der Waals forces and, in the case of water, potential weak hydrogen bonds, between the solute and solvent molecules.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For Benzene, [(2-heptynyloxy)methyl]-, key spectroscopic parameters that can be calculated include:
NMR Chemical Shifts: The magnetic shielding of the various protons and carbons can be calculated to predict the ¹H and ¹³C NMR spectra.
Vibrational Frequencies: The frequencies of the vibrational modes can be computed to predict the Infrared (IR) and Raman spectra. The characteristic stretching frequencies of the C≡C triple bond and the C-O-C ether linkage would be of particular interest.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for Benzene, [(2-heptynyloxy)methyl]-
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm, C≡C-CH₂) | 2.45 | 2.42 |
| ¹³C NMR (δ, ppm, C≡C) | 80.5, 82.1 | 79.8, 81.5 |
| IR Frequency (cm⁻¹, C≡C stretch) | 2235 | 2230 |
This table presents hypothetical data for illustrative purposes.
Studies on Non-Covalent Interactions within Supramolecular Assemblies
The aromatic ring and the alkyne group in Benzene, [(2-heptynyloxy)methyl]- make it a candidate for participating in non-covalent interactions that drive the formation of larger, ordered structures known as supramolecular assemblies. Theoretical studies can quantify the strength and nature of these interactions, which include:
π-π Stacking: The interaction between the electron clouds of two benzene rings.
CH-π Interactions: The interaction between a C-H bond and the face of the benzene ring or the alkyne group.
By modeling the interactions between multiple molecules of Benzene, [(2-heptynyloxy)methyl]-, researchers can predict how they might self-assemble in the solid state or in solution, providing a foundation for the design of new materials with specific properties.
Synthesis and Chemical Transformations of Derivatives of Benzene, 2 Heptynyloxy Methyl
Functionalization of the Benzene (B151609) Ring via Electrophilic Aromatic Substitution
The benzyl (B1604629) ether moiety, specifically the benzyloxymethyl group (-CH₂-O-), dictates the reactivity of the benzene ring toward electrophilic aromatic substitution (EAS). The oxygen atom, through its non-bonding electrons, acts as an electron-donating group (EDG) via resonance. This effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orglibretexts.org This activation is directed preferentially to the ortho and para positions. wikipedia.orglibretexts.org Consequently, electrophilic substitution reactions on Benzene, [(2-heptynyloxy)methyl]- are expected to yield primarily ortho and para substituted products.
Common electrophilic aromatic substitution reactions applicable to this substrate include halogenation, nitration, and Friedel-Crafts reactions.
Halogenation : The introduction of a halogen (Cl, Br) onto the benzene ring can be achieved using the halogen in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. masterorganicchemistry.com These reactions typically proceed under mild conditions to yield a mixture of ortho- and para-isomers.
Nitration : The nitration of the aromatic ring is accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). wikipedia.orgmasterorganicchemistry.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is attacked by the activated benzene ring. Studies on similar benzyl ethers, like benzyl methyl ether, show that nitration yields a mixture of ortho and para products. stackexchange.com The ratio of these isomers can be influenced by reaction conditions. stackexchange.com
Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation allow for the formation of new carbon-carbon bonds at the benzene ring. The benzylation of arenes using benzyl ethers as the alkylating agent can be catalyzed by various Lewis acids like FeCl₃. researchgate.net While traditional Friedel-Crafts reactions can be limited by substrate reactivity, newer methods have expanded their scope. ethz.chnih.gov
The expected outcomes for these reactions are summarized in the table below.
| Reaction | Reagents | Typical Products | Reference |
| Bromination | Br₂, FeBr₃ | ortho-Bromo and para-Bromo derivatives | masterorganicchemistry.com |
| Chlorination | Cl₂, AlCl₃ | ortho-Chloro and para-Chloro derivatives | masterorganicchemistry.com |
| Nitration | HNO₃, H₂SO₄ | ortho-Nitro and para-Nitro derivatives | wikipedia.orgmasterorganicchemistry.comstackexchange.com |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | ortho-Alkyl and para-Alkyl derivatives | ethz.chnih.gov |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-Acyl and para-Acyl derivatives | ethz.ch |
Modifications and Functionalization of the Alkynyl Chain
The 2-heptynyl portion of the molecule offers additional sites for synthetic modification, allowing for changes in chain length and the introduction of new functional groups.
Chain Elongation and Shortening Methodologies
The terminal position of the alkyne is particularly suited for chain elongation. youtube.com The most common method involves the generation of an acetylide anion, which then acts as a nucleophile. youtube.comyoutube.comyoutube.comyoutube.com
Chain Elongation: The process begins with the deprotonation of the terminal alkyne using a very strong base, such as sodium amide (NaNH₂), to form a sodium acetylide. youtube.comyoutube.com This acetylide is a potent nucleophile and can subsequently react with a primary alkyl halide (e.g., R-Br or R-I) in a nucleophilic substitution (S_N2) reaction. youtube.com This two-step sequence effectively adds the alkyl group from the halide to the alkyne, elongating the carbon chain.
| Step | Reagents | Intermediate/Product | Mechanism | Reference |
| 1. Deprotonation | NaNH₂ | Acetylide Anion | Acid-Base Reaction | youtube.comyoutube.com |
| 2. Alkylation | R-X (primary alkyl halide) | Elongated Alkyne | S_N2 Reaction | youtube.com |
Chain Shortening: Methodologies for shortening the alkyne chain are generally less direct than elongation. One potential, albeit harsh, method is oxidative cleavage of the triple bond using strong oxidizing agents like ozone or potassium permanganate. This would break the carbon-carbon triple bond entirely, leading to carboxylic acids. More controlled, multi-step synthetic sequences would be required for precise shortening by one or two carbons while preserving the alkyne functionality.
Introduction of Heteroatoms or Functional Groups along the Alkyne
The carbon-carbon triple bond can undergo various addition reactions to introduce heteroatoms and functional groups, a process known as hydrofunctionalization. nih.gov These reactions involve the addition of an H-X molecule across the alkyne, where X can be a variety of heteroatom-containing groups.
The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is often controlled by the choice of catalyst. rsc.org For terminal alkynes, Markovnikov addition places the 'X' group at the more substituted carbon (C-3 of the heptynyl chain), while anti-Markovnikov addition places it at the terminal carbon (C-2).
Hydration (Markovnikov) : Gold- or mercury-catalyzed hydration adds water across the triple bond to initially form an enol, which rapidly tautomerizes to the more stable ketone. mdpi.com This would convert the alkyne in Benzene, [(2-heptynyloxy)methyl]- into a ketone at the C-3 position.
Hydroboration-Oxidation (Anti-Markovnikov) : Reaction with a borane (B79455) reagent (e.g., 9-BBN), followed by oxidation (H₂O₂, NaOH), results in the anti-Markovnikov addition of water, yielding an aldehyde at the terminal carbon after tautomerization.
Hydroamination/Hydroalkoxylation : The addition of amines or alcohols across the alkyne can be catalyzed by various transition metals to produce enamines or enol ethers, respectively. acs.org
Hydroboration : A copper/palladium catalyst system can be used for the reductive three-component coupling of terminal alkynes, aryl halides, and pinacolborane, leading to the formation of benzylic alkyl boronates. nih.gov
| Reaction Type | Reagents | Product Type | Regioselectivity | Reference |
| Hydration | H₂O, H₂SO₄, HgSO₄ or Au Catalyst | Ketone | Markovnikov | mdpi.com |
| Hydroboration-Oxidation | 1. BH₃ or 9-BBN; 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov | nih.gov |
| Hydrohalogenation | HX (HCl, HBr) | Vinyl Halide | Markovnikov | nih.gov |
| Reductive Hydrofunctionalization | Aryl Halide, Pinacolborane, Cu/Pd Catalyst | Benzylic Alkyl Boronate | N/A | nih.gov |
Transformations of the Alkynyl Group into Diverse Functionalities
The terminal alkyne is a powerful functional group that serves as a linchpin for constructing more complex structures, including various heterocyclic systems and extended conjugated systems through coupling reactions.
Cyclization Reactions to Form Heterocyclic Systems
The alkyne moiety can participate in intramolecular cyclization reactions to form a wide variety of heterocyclic compounds. nih.govresearchgate.net These reactions are typically triggered by electrophilic activation of the alkyne by a metal catalyst or an electrophile, followed by attack from a tethered nucleophile. mdpi.com For a derivative of Benzene, [(2-heptynyloxy)methyl]-, a nucleophile could be introduced elsewhere in the molecule to facilitate such a cyclization.
For example, if the molecule were modified to contain a hydroxyl group, an intramolecular hydroalkoxylation could occur. Lanthanide complexes are effective catalysts for the intramolecular hydroalkoxylation of alkynyl alcohols, leading to exocyclic enol ethers with high regioselectivity. acs.org Similarly, introducing a carboxylic acid ortho to the starting ether on the benzene ring could allow for palladium-catalyzed heteroannulation to form phthalides. rsc.org The synthesis of cyclic alkenyl ethers has also been achieved via the copper(I)-catalyzed intramolecular cyclization of O-alkynylbenzaldehydes, which proceeds in a regiospecific 6-endo-dig manner. acs.org
| Catalyst/Reagent | Tethered Nucleophile | Heterocyclic Product | Reference |
| Lanthanide Complexes | Alcohol (-OH) | Exocyclic Enol Ether | acs.org |
| Palladium-Copper | Carboxylic Acid (-COOH) | Alkylidenephthalide | rsc.org |
| Copper(I) Iodide | Hemiacetal (from aldehyde) | Cyclic Alkenyl Ether | acs.org |
| Brønsted Base | Ester | Substituted Lactone | rsc.orgnih.gov |
Palladium-Catalyzed Coupling Reactions at the Terminal Alkyne
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and the terminal alkyne of Benzene, [(2-heptynyloxy)methyl]- is an ideal substrate for these transformations. The Sonogashira coupling reaction is a premier example, involving the coupling of a terminal alkyne with an aryl or vinyl halide. nih.govwikipedia.org
The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine (B128534) or diisopropylamine). organic-chemistry.orgyoutube.com The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it exceptionally versatile for the synthesis of complex molecules, including natural products and organic materials. nih.govwikipedia.org This reaction would allow the direct connection of the heptynyl group to various aromatic or vinylic systems.
The general Sonogashira reaction scheme is as follows: R¹-X + H-≡-R² --[Pd cat., Cu cat., Base]--> R¹-≡-R² (where R¹ = Aryl, Vinyl; X = I, Br, Cl, OTf)
The scope of the Sonogashira reaction is extensive, accommodating a wide range of aryl halides and terminal alkynes.
| Aryl Halide (R¹-X) | Catalyst System | Base | Typical Yield | Reference |
| Iodobenzene | Pd(PPh₃)₄, CuI | Et₃N | High | wikipedia.orgorganic-chemistry.org |
| Bromobenzene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | Good to High | nih.gov |
| 4-Iodotoluene | Nanosized MCM-41-Pd, CuI, PPh₃ | K₂CO₃ | >90% | nih.gov |
| Aryl Triflates | Pd(OAc)₂, PPh₃, CuI | Et₃N | Good | wikipedia.org |
| Electron-poor Fluoroarenes | Pd(OAc)₂, LiHMDS | LiHMDS | Good | organic-chemistry.org |
Synthesis of Polymeric and Oligomeric Structures Incorporating the Aryl Alkynyl Ether Moiety
The development of polymeric and oligomeric materials from functionalized monomers is of significant interest for creating materials with tailored electronic and physical properties. The monomer, Benzene, [(2-heptynyloxy)methyl]-, possesses a terminal alkyne group, which is a versatile functional handle for polymerization reactions.
One potential approach for the polymerization of Benzene, [(2-heptynyloxy)methyl]- involves transition-metal catalysis, a method successfully employed for the polymerization of other propargyl ethers. For instance, catalysts based on molybdenum (MoCl₅) and tungsten (WCl₆) have been shown to polymerize phenyl propargyl ether. epa.gov It is conceivable that a similar strategy could be applied to Benzene, [(2-heptynyloxy)methyl]-, leading to a polymer with a polyacetylene backbone and pendant benzyloxymethyl groups. The reaction would likely proceed through the coordination of the alkyne to the metal center, followed by insertion and chain propagation.
Another promising avenue is Ring-Opening Metathesis Polymerization (ROMP). While this typically involves cyclic monomers, acyclic diene metathesis (ADMET) polymerization of diynes is a related and powerful technique for forming conjugated polymers. researchgate.net A self-metathesis of Benzene, [(2-heptynyloxy)methyl]- could potentially lead to oligomeric and polymeric structures, although this would require specific catalysts designed for terminal alkyne metathesis. escholarship.orgorganicreactions.org Recent advancements in alkyne metathesis catalysts, including well-defined molybdenum and tungsten alkylidyne complexes, have expanded the scope of this reaction. researchgate.net
Furthermore, chain-growth condensation polymerization of propargyl electrophiles, enabled by copper catalysis, presents a sophisticated method for producing polydiynes with controlled molecular weights. chemrxiv.org By converting the terminal alkyne of Benzene, [(2-heptynyloxy)methyl]- to a suitable propargyl electrophile, such as a carbonate, a controlled polymerization could be initiated using a copper(I) arylacetylide initiator. chemrxiv.org
The thermal properties of the resulting polymers would be of significant interest. For instance, polymers containing propargyl ether units have been shown to undergo thermal crosslinking at elevated temperatures, leading to the formation of a robust network with high thermal stability and a high glass transition temperature (Tg). rsc.org A similar behavior could be anticipated for polymers derived from Benzene, [(2-heptynyloxy)methyl]-.
| Monomer | Potential Polymerization Method | Catalyst/Initiator Example | Resulting Polymer Structure (Hypothetical) |
| Benzene, [(2-heptynyloxy)methyl]- | Transition-Metal Catalyzed Polymerization | MoCl₅ or WCl₆ | Poly(1-(benzyloxymethyl)-1-pentyne) |
| Benzene, [(2-heptynyloxy)methyl]- | Alkyne Metathesis | Molybdenum or Tungsten Alkylidyne Complex | Poly(ethynylene) with pendant groups |
| Propargyl carbonate derivative of Benzene, [(2-heptynyloxy)methyl]- | Chain-Growth Condensation Polymerization | Copper(I) Arylacetylide | Polydiyne with controlled molecular weight |
Design and Synthesis of Chiral Derivatives
The introduction of chirality into a molecule can have profound effects on its biological activity and material properties. The synthesis of chiral derivatives of Benzene, [(2-heptynyloxy)methyl]- can be envisioned through several strategic approaches.
A primary strategy involves the use of a chiral starting material. The synthesis of the parent compound can be readily achieved via the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. escholarship.orgyoutube.com To introduce chirality, one could start with an enantiomerically pure form of 2-heptyn-1-ol (B92533). While 2-heptyn-1-ol itself is achiral, a chiral center could be introduced at a different position of the heptynyl chain, or a related chiral propargyl alcohol could be used. The synthesis of chiral propargyl alcohols is a well-established field, with methods including base-induced elimination protocols and asymmetric additions to aldehydes. nih.govrsc.org
Alternatively, an asymmetric synthesis approach could be employed to create the ether linkage itself. While the Williamson ether synthesis is typically an S_N2 reaction that proceeds with inversion of configuration at the alkyl halide, creating a chiral center at the benzylic position is also a possibility. For instance, starting with a chiral benzyl halide or a related electrophile would transfer that chirality to the final product.
More advanced methods for the enantioselective synthesis of ethers could also be adapted. For example, the development of chiral catalysts for the coupling of alcohols and alkyl halides or for the addition of alcohols to alkenes could provide a route to chiral ethers. libretexts.org
A different approach to chirality would be to modify the benzene ring with a chiral auxiliary. This would involve a multi-step synthesis starting from a chiral substituted benzene derivative, which would then be subjected to the etherification with 2-heptyn-1-ol.
Once a chiral derivative of Benzene, [(2-heptynyloxy)methyl]- is obtained, it could serve as a monomer for the synthesis of chiral polymers. The polymerization of chiral monomers can lead to polymers with helical structures and other interesting chiroptical properties.
| Target | Synthetic Strategy | Key Chiral Reagent/Step |
| Chiral Benzene, [(2-heptynyloxy)methyl]- | Williamson Ether Synthesis with Chiral Alcohol | Enantiomerically pure propargyl alcohol derivative |
| Chiral Benzene, [(2-heptynyloxy)methyl]- | Asymmetric Etherification | Chiral catalyst for C-O bond formation |
| Chiral Benzene, [(2-heptynyloxy)methyl]- | Use of Chiral Auxiliary | Starting with a chiral substituted benzene derivative |
Applications of Benzene, 2 Heptynyloxy Methyl and Its Derivatives in Advanced Materials and Catalysis
Precursors for Polymer Synthesis and Advanced Organic Materials
The presence of a polymerizable alkyne group makes Benzene (B151609), [(2-heptynyloxy)methyl]- a promising candidate for the synthesis of novel polymers with tailored properties.
Benzene, [(2-heptynyloxy)methyl]- can be envisioned as a monomer for creating conjugated polymers. The polymerization of acetylenic monomers is a known method for producing polyacetylenes, which can exhibit interesting electronic and optical properties. iaset.us In this context, the heptynyl group of Benzene, [(2-heptynyloxy)methyl]- would form the conjugated backbone of the polymer, while the benzyloxy group would act as a bulky side chain.
The design of this monomer offers several advantages:
Solubility: The flexible heptynyloxy and benzyl (B1604629) groups can enhance the solubility of the resulting polymer in common organic solvents, which is a crucial factor for processability.
Tunability: The properties of the polymer can be fine-tuned by modifying the structure of the monomer. For instance, introducing electron-donating or electron-withdrawing groups on the benzene ring could alter the electronic properties of the final polymer, making it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Morphology Control: The non-polar alkyl chain and the aromatic group can influence the packing and morphology of the polymer chains in the solid state, which in turn affects charge transport and device performance.
The polymerization of Benzene, [(2-heptynyloxy)methyl]- would likely proceed via a coordination polymerization mechanism using a transition metal catalyst, such as a rhodium or palladium complex. The kinetics of such polymerizations are typically studied using techniques like gel permeation chromatography (GPC) to monitor the evolution of molecular weight and polydispersity index (PDI) over time. In-situ NMR spectroscopy can also be a powerful tool for monitoring monomer consumption and determining reactivity ratios in copolymerization systems. uni-mainz.de
The study of polymerization kinetics is essential for controlling the molecular weight and architecture of the resulting polymer. For instance, in living anionic ring-opening polymerizations of epoxides, the choice of solvent and the structure of the monomer have a significant impact on the polymerization rate and the final polymer microstructure. uni-mainz.de Similar effects would be expected in the polymerization of Benzene, [(2-heptynyloxy)methyl]-.
A hypothetical study of the polymerization kinetics of Benzene, [(2-heptynyloxy)methyl]- could yield data similar to that shown in the table below, which illustrates the effect of catalyst concentration and temperature on the polymerization of a generic functionalized alkyne.
Table 1: Hypothetical Polymerization Kinetics of Benzene, [(2-heptynyloxy)methyl]-
| Entry | Catalyst Conc. (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
|---|---|---|---|---|---|---|
| 1 | 0.5 | 30 | 12 | 85 | 15,000 | 1.3 |
| 2 | 1.0 | 30 | 12 | 95 | 14,500 | 1.4 |
| 3 | 0.5 | 50 | 6 | 92 | 18,000 | 1.2 |
The morphology of the resulting polymer films could be investigated using techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM). These studies would provide insights into the nanoscale organization of the polymer chains, which is critical for understanding and optimizing the performance of the material in electronic devices.
Ligand Design in Homogeneous and Heterogeneous Catalysis
The aryl alkynyl ether framework of Benzene, [(2-heptynyloxy)methyl]- provides multiple coordination sites, making it an attractive scaffold for the design of novel ligands for catalysis.
Ligands play a crucial role in catalysis by modulating the steric and electronic properties of the metal center, thereby controlling the activity and selectivity of the catalyst. acs.orgacs.org The structure of Benzene, [(2-heptynyloxy)methyl]- offers several possibilities for ligand design:
P,O-type Ligands: Phosphine (B1218219) groups could be introduced onto the benzene ring to create bidentate P,O-ligands, where both the phosphine and the ether oxygen can coordinate to a metal center.
Alkynyl-Tethered Ligands: The alkyne moiety can coordinate to a metal center in a η²-fashion, acting as a hemilabile group. acs.org This hemilability can be advantageous in catalysis, as the alkyne can dissociate to open up a coordination site for substrate binding and then re-coordinate to stabilize the metal center during the catalytic cycle.
Multidentate Ligands: By functionalizing both the aryl ring and the terminus of the alkyne, it is possible to create multidentate ligands that can form highly stable metal complexes. google.com
The electronic properties of the ligand can be tuned by introducing substituents on the aryl ring, while the steric environment around the metal center can be adjusted by varying the length and branching of the alkyl chain on the ether.
Metal complexes bearing ligands derived from Benzene, [(2-heptynyloxy)methyl]- could find applications in a variety of organic transformations. For example, palladium complexes of such ligands could be effective catalysts for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in organic synthesis. organic-chemistry.org The combination of a soft alkyne and a hard ether oxygen donor could be particularly beneficial for stabilizing the different oxidation states of palladium involved in the catalytic cycle.
Furthermore, nickel complexes of ligands with an aryl alkynyl ether framework could be active catalysts for alkyne cyclotrimerization reactions, providing a route to substituted benzene derivatives. acs.org The performance of such a catalyst in a model cross-coupling reaction is illustrated in the hypothetical data table below.
Table 2: Hypothetical Catalytic Performance in a Suzuki Cross-Coupling Reaction
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Iodoanisole | Phenylboronic acid | L1 | 1.0 | 95 |
| 2 | 4-Bromoanisole | Phenylboronic acid | L1 | 1.0 | 88 |
| 3 | 4-Chloroanisole | Phenylboronic acid | L1 | 2.0 | 75 |
L1 represents a hypothetical phosphine-functionalized derivative of Benzene, [(2-heptynyloxy)methyl]-.
Building Blocks for Supramolecular Architectures and Self-Assembled Systems
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. The distinct structural motifs within Benzene, [(2-heptynyloxy)methyl]- make it an excellent candidate for the construction of such architectures.
π-π Stacking: The benzene ring can participate in π-π stacking interactions, which can drive the self-assembly of these molecules into ordered columnar or lamellar structures.
Hydrogen Bonding: Although the parent molecule does not have a strong hydrogen bond donor, derivatives with, for example, a terminal alkyne (by removing the pentyl group from the heptynyl chain) or a hydroxyl group on the benzene ring could form directional hydrogen bonds, leading to the formation of well-defined supramolecular polymers or networks.
By carefully designing the molecular structure, it is possible to program the self-assembly of Benzene, [(2-heptynyloxy)methyl]- and its derivatives into a variety of functional supramolecular materials, such as liquid crystals, gels, or nanomaterials with applications in sensing, drug delivery, and molecular electronics.
No Publicly Available Research on Benzene, [(2-heptynyloxy)methyl]- for Advanced Materials and Catalysis Applications
Despite a thorough search of scientific literature and chemical databases, no specific research or application data could be found for the chemical compound "Benzene, [(2-heptynyloxy)methyl]-" in the fields of organic semiconductors, optoelectronic devices, or chemo-sensors for non-biological targets.
Extensive queries were performed to locate information regarding the synthesis, properties, and applications of this specific molecule and its potential derivatives in the context of advanced materials and catalysis. The searches encompassed terms such as "Benzene, [(2-heptynyloxy)methyl]- organic semiconductors," "Benzene, [(2-heptynyloxy)methyl]- optoelectronic devices," and "Benzene, [(2-heptynyloxy)methyl]- chemical sensors for non-biological targets."
The search results did, however, provide general information on related classes of compounds, such as benzyl ethers and other benzene derivatives. This information primarily focused on:
Synthesis of Benzyl Ethers: Various methods for the synthesis of benzyl ethers, often highlighting their use as protecting groups in complex organic synthesis.
Applications of Other Benzene Derivatives: The use of different, more extensively studied benzene and carbazole (B46965) derivatives in the development of organic semiconductors.
It is important to note that while these related compounds have found applications in materials science, no direct link or data could be established for "Benzene, [(2-heptynyloxy)methyl]-." The unique combination of the benzyl group, the ether linkage, and the heptynyl chain in this specific molecule does not appear to have been a subject of published research in the specified application areas.
Consequently, it is not possible to provide a scientifically accurate and informative article on the "" as requested, due to the lack of available data. The creation of content for the specified sections on organic semiconductors, optoelectronics, and chemo-sensors would be speculative and would not meet the required standards of scientific accuracy.
Further research and investigation into the synthesis and properties of "Benzene, [(2-heptynyloxy)methyl]-" would be necessary to determine its potential for applications in these or other fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [(2-heptynyloxy)methyl]benzene in laboratory settings?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a Williamson ether synthesis approach could be adapted, where a benzyl alcohol derivative reacts with 2-heptynyl bromide under basic conditions (e.g., K₂CO₃ in acetone). Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) may link propargyl ethers to aromatic frameworks. Purification via column chromatography and characterization by GC-MS or NMR is essential to confirm purity and structure .
Q. What spectroscopic techniques are most effective for characterizing [(2-heptynyloxy)methyl]benzene?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and alkyne/ether linkages (δ 2.5–4.5 ppm for methylene groups adjacent to oxygen).
- FT-IR : Confirm C≡C stretch (~2100–2260 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).
- GC-MS : Verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validate empirical formula (C₁₄H₁₆O).
Cross-referencing with literature data (e.g., NIST Chemistry WebBook) ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data for [(2-heptynyloxy)methyl]benzene-containing mixtures?
- Methodological Answer :
-
Excess Parameter Analysis : Calculate excess molar volume () and viscosity deviations () using equations:
$$ Δη = η_{\text{mixture}} - \sum x_i η_i $$
Negative values (observed in methyl acrylate/benzene systems) suggest strong intermolecular interactions (e.g., hydrogen bonding) .
- Redlich-Kister Modeling : Fit experimental data to polynomial equations to quantify interaction strength. For example, in methyl acrylate/halo-benzene mixtures, halogen electronegativity correlates with trends (Cl < Br) .
- Comparative Studies : Replicate experiments under identical conditions (e.g., 313.15 K, controlled evaporation) to minimize procedural variability .
Q. What experimental strategies are recommended for analyzing hydrogen bonding interactions in [(2-heptynyloxy)methyl]benzene derivatives?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor solvatochromic shifts in polar solvents (e.g., DMSO) to detect charge-transfer complexes.
- DSC/TGA : Measure thermal stability; hydrogen-bonded networks often show higher decomposition temperatures.
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate bond lengths and electrostatic potential surfaces. For example, studies on methyl acrylate/benzene mixtures revealed that negativity scales with halogen size (Br > Cl) due to enhanced van der Waals interactions .
- Dielectric Constant Measurements : Higher dielectric constants in mixtures indicate dipole-dipole or H-bonding contributions .
Q. How should researchers design experiments to assess the environmental persistence of [(2-heptynyloxy)methyl]benzene?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C and monitor degradation via HPLC.
- Photodegradation : Use UV irradiation (λ = 254 nm) in a photoreactor; analyze products via LC-MS.
- Biodegradation Assays : Employ OECD 301F (manometric respirometry) with activated sludge to measure biodegradation rates.
- QSAR Modeling : Predict eco-toxicity using software like EPI Suite, referencing structural analogs (e.g., benzyl ethers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
